Nav1.7 Potency: GsAF-1 vs. Its Closest Natural Homolog GsAF-2
GsAF-1 exhibits approximately 33-fold higher potency at Nav1.7 compared to its closest natural homolog GsAF-2 (also known as κ-theraphotoxin-Gr2c), which was isolated from the same spider venom. The Nav1.7 IC50 for GsAF-1 is 0.04 µM [1], whereas GsAF-2 blocks Nav1.7 with an IC50 of 1.3 µM [2]. Both values were obtained using electrophysiological recordings on heterologously expressed human Nav1.7 channels. This substantial potency difference means that at a given concentration, GsAF-1 achieves far greater Nav1.7 channel occupancy than GsAF-2, which directly impacts the reliability of conclusions drawn about Nav1.7-mediated physiology.
| Evidence Dimension | Nav1.7 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.04 µM |
| Comparator Or Baseline | GsAF-2 (κ-theraphotoxin-Gr2c): IC50 = 1.3 µM |
| Quantified Difference | GsAF-1 is ~33-fold more potent than GsAF-2 at Nav1.7 |
| Conditions | Electrophysiology on heterologously expressed human Nav1.7 channels |
Why This Matters
For researchers studying Nav1.7-mediated pain signaling, GsAF-1 provides robust channel blockade at sub-micromolar concentrations, whereas GsAF-2 requires >30-fold higher concentrations to achieve equivalent effect, potentially introducing solubility or off-target complications.
- [1] Redaelli, E., Cassulini, R.R., Silva, D.F., Clement, H., Schiavon, E., Zamudio, F.Z., Odell, G., Arcangeli, A., Clare, J.J., Alagón, A., Rodríguez de la Vega, R.C., Possani, L.D., Wanke, E. (2010). Target promiscuity and heterogeneous effects of tarantula venom peptides affecting Na+ and K+ ion channels. J Biol Chem, 285(6), 4130-4142. (Data also reported by Latoxan, Alomone Labs, Mayflower Bioscience, Smartox) View Source
- [2] Alomone Labs. GsAF-II (STG-310) Product Page. Nav1.7 IC50 = 1.3 µM. View Source
